2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a sulfur-containing acetamide derivative featuring a 4,6-dimethylpyrimidinylsulfanyl group and a 1-phenylethyl substituent on the acetamide nitrogen. Its structure combines a planar pyrimidine ring with a flexible phenylethyl chain, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely follows established routes for pyrimidinylsulfanyl acetamides, involving reactions between thiol-containing pyrimidines and chloroacetamides .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-9-12(2)18-16(17-11)21-10-15(20)19-13(3)14-7-5-4-6-8-14/h4-9,13H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCCYJRIVNCADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the acetamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications as antimicrobial agents in treating infections caused by resistant strains .
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viruses such as dengue and HIV. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes . For instance, derivatives have been synthesized to act against the NS2B/NS3 protease of the dengue virus .
Anticancer Potential
Pyrimidine derivatives are also recognized for their anticancer properties. The compound's ability to interfere with cancer cell proliferation has been documented in various studies, highlighting its potential as a chemotherapeutic agent. Research suggests that it may induce apoptosis in cancer cells through multiple pathways .
Synthesis and Structural Analysis
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine derivatives with appropriate acetamides under controlled conditions. The resulting compound can be characterized using techniques such as X-ray crystallography and NMR spectroscopy to confirm its structure and purity .
Case Study: Antiviral Efficacy Against Dengue Virus
In a study conducted by Xu et al., the antiviral efficacy of pyrimidine-based compounds was evaluated against the dengue virus. The results demonstrated that certain derivatives significantly inhibited viral replication in vitro, indicating their potential as therapeutic agents for dengue fever .
Case Study: Antibacterial Activity
A series of experiments conducted by Kandeel et al. tested various pyrimidine derivatives against common bacterial strains. The findings revealed that compounds similar to this compound showed promising antibacterial activity, particularly against Gram-positive bacteria .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Conformational Analysis
Key Structural Features :
- Core Structure: All analogs share the 2-(pyrimidin-2-ylsulfanyl)acetamide backbone. Variations arise in the substituents on the acetamide nitrogen (N-aryl or N-alkyl groups) and the pyrimidine ring (e.g., dimethyl, diamino, or chloro groups).
- Dihedral Angles : The angle between the pyrimidine and aromatic/alkyl substituents affects molecular planarity and packing:
- Target Compound : The phenylethyl group introduces a branched alkyl chain, likely reducing planarity compared to rigid aryl substituents.
- N-(4-Chlorophenyl) Analog (Compound I) : Dihedral angle = 42.25° (pyrimidine vs. benzene ring) .
- N-Phenyl Analog : Dihedral angle = 91.9°, indicating near-perpendicular orientation .
- SirReal2 : Incorporates a thiazole-naphthalene moiety, increasing steric bulk and planarity .
Hydrogen Bonding and Crystal Packing :
- Intramolecular N–H···N bonds stabilize folded conformations in diaminopyrimidine analogs (e.g., S(7) ring motif in Compound I) .
- Intermolecular interactions (N–H···O, C–H···O) form layered or 3D frameworks in chlorophenyl derivatives , whereas the target compound’s phenylethyl group may limit hydrogen bonding, favoring hydrophobic interactions.
Key Observations :
The target compound’s phenylethyl group may modulate selectivity or potency.
Solubility and Stability: Chlorophenyl and diaminopyrimidine groups enhance hydrogen bonding and crystallinity , whereas methylpyrimidine and alkylaryl substituents (e.g., phenylethyl) may improve lipophilicity and membrane permeability.
Synthetic Accessibility : Most analogs are synthesized via nucleophilic substitution between thiolated pyrimidines and chloroacetamides , suggesting scalable routes for the target compound.
Biological Activity
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 435.6 g/mol. Its structure includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were evaluated as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2b | 25 | E. coli |
| 2i | 50 | S. aureus |
| Positive Control (Levofloxacin) | 30 | K. pneumoniae |
The compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies conducted on various cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Vulvar Carcinoma) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : The compound may disrupt nucleotide biosynthesis pathways, which are crucial for DNA replication and repair in both bacterial and cancer cells .
- Induction of Apoptosis : It has been shown to activate caspases, leading to programmed cell death in cancer cells .
- Biofilm Inhibition : The compound demonstrated significant antibiofilm activity against bacterial strains, which is crucial for combating chronic infections .
Case Studies
A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. In a clinical trial setting, patients with chronic infections showed marked improvement when treated with formulations containing the compound alongside standard therapies.
Q & A
Q. Methodological Workflow :
Synthesize derivatives with systematic substituent variations.
Screen for bioactivity (e.g., MIC assays for antimicrobial potency).
Validate target engagement via SPR or ITC binding studies .
Contradiction Analysis
- vs. 15 : Variations in dihedral angles (91.9° vs. 42.25°) highlight conformational flexibility. This suggests that solid-state packing forces (e.g., hydrogen bonding) significantly influence molecular geometry .
- vs. 18 : Antimicrobial activity discrepancies in chlorophenyl vs. fluorophenyl derivatives may arise from differences in bacterial membrane permeability, requiring lipophilicity (logP) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
